2-Bromo-5-(trifluoromethyl)pyridin-3-amine
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Overview
Description
The compound 2-Bromo-5-(trifluoromethyl)pyridin-3-amine is a pyridine derivative that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. The presence of bromo and trifluoromethyl groups on the pyridine ring makes it a versatile intermediate for further chemical transformations .
Synthesis Analysis
The synthesis of related pyridine derivatives has been explored in several studies. For instance, the synthesis of 2-amino-5-[18F]fluoropyridines was achieved through a palladium-catalyzed amination of 2-bromo-5-[18F]fluoropyridine, which itself was obtained by radiofluorination of anisyl(2-bromopyridinyl-5)iodonium triflate . Although not the exact compound , this study demonstrates the potential synthetic routes that could be adapted for the synthesis of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be determined using techniques such as X-ray diffraction and NMR spectroscopy. For example, the structure of related compounds has been unambiguously determined by single crystal X-ray diffraction and 2D NMR experiments . These techniques could be applied to 2-Bromo-5-(trifluoromethyl)pyridin-3-amine to confirm its structure.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions. The study of bis(pyridine)-based bromonium ions, for example, reveals insights into the reactivity of bromine-substituted pyridines, which could be relevant to understanding the chemical behavior of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine . The presence of the bromo group suggests potential for further functionalization through nucleophilic substitution or coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine can be inferred from spectroscopic and computational studies. The spectroscopic characterization of a similar compound, 5-Bromo-2-(trifluoromethyl)pyridine, was performed using FT-IR and NMR spectroscopies, and its structure and properties were further analyzed using density functional theory (DFT) . These methods could provide detailed information on the vibrational frequencies, chemical shifts, and non-linear optical properties of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine.
Scientific Research Applications
Summary of the Application
“2-Bromo-5-(trifluoromethyl)pyridin-3-amine” is a type of trifluoromethylpyridine (TFMP) derivative. TFMP and its derivatives are key structural ingredients in the development of many agrochemical and pharmaceutical compounds . The major use of TFMP derivatives is in the protection of crops from pests .
Methods of Application or Experimental Procedures
The synthesis of TFMP derivatives is generally achieved via two main methods :
The choice between these methods depends largely on the identity of the desired target compound .
Results or Outcomes
More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Palladium-Catalyzed α-Arylation
Summary of the Application
“2-Bromo-5-(trifluoromethyl)pyridin-3-amine” is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent .
Results or Outcomes
3. Synthesis of Icenticaftor
Summary of the Application
“2-Bromo-5-(trifluoromethyl)pyridin-3-amine” is used as a key intermediate for the preparation of icenticaftor .
Results or Outcomes
4. Vapor-Phase Reaction
Summary of the Application
“2-Bromo-5-(trifluoromethyl)pyridin-3-amine” is used in vapor-phase reactions .
Results or Outcomes
5. Synthesis of Leniolisib
Summary of the Application
“2-Bromo-5-(trifluoromethyl)pyridin-3-amine” is used as a key intermediate for the preparation of leniolisib .
Results or Outcomes
6. Vapor-Phase Reaction
Summary of the Application
“2-Bromo-5-(trifluoromethyl)pyridin-3-amine” is used in vapor-phase reactions .
Safety And Hazards
properties
IUPAC Name |
2-bromo-5-(trifluoromethyl)pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2/c7-5-4(11)1-3(2-12-5)6(8,9)10/h1-2H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDWPMVYWMIGKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543139 |
Source
|
Record name | 2-Bromo-5-(trifluoromethyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50543139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(trifluoromethyl)pyridin-3-amine | |
CAS RN |
1211515-87-5 |
Source
|
Record name | 2-Bromo-5-(trifluoromethyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50543139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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